molecular formula C33H52N4O8 B140999 Nbd-DG CAS No. 155581-64-9

Nbd-DG

Cat. No. B140999
M. Wt: 632.8 g/mol
InChI Key: OLPXOHBIRITKMO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nbd-DG (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2-deoxyglucose) is a fluorescent glucose analog that has been widely used in scientific research for the past few decades. It is a non-radioactive alternative to radioactive glucose and is used to study glucose metabolism in living cells.

Mechanism Of Action

Nbd-DG is taken up by cells through the glucose transporter proteins (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to form Nbd-DG-6-phosphate. This compound cannot be further metabolized and accumulates in the cell. The accumulation of Nbd-DG-6-phosphate can be visualized using fluorescence microscopy.

Biochemical And Physiological Effects

Nbd-DG has been shown to have minimal effects on glucose metabolism and does not interfere with normal cellular functions. It has been used in studies to measure glucose uptake in various tissues, including the brain, heart, and skeletal muscle.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Nbd-DG is that it is a non-radioactive alternative to radioactive glucose. This makes it safer to use in lab experiments and reduces the risk of exposure to radiation. Nbd-DG is also more stable than radioactive glucose, which has a short half-life. However, Nbd-DG has some limitations, including its cost and the fact that it cannot be used in vivo.

Future Directions

There are several future directions for the use of Nbd-DG in scientific research. One area of interest is the study of glucose metabolism in cancer cells. Nbd-DG has been used to identify cancer cells that have high glucose uptake, which is a characteristic of many types of cancer. Another area of interest is the development of new fluorescent glucose analogs that can be used in vivo. These compounds could be used to study glucose metabolism in living organisms and could have potential applications in the diagnosis and treatment of diseases such as diabetes and cancer.
Conclusion:
In conclusion, Nbd-DG is a fluorescent glucose analog that has been widely used in scientific research for the past few decades. It is a non-radioactive alternative to radioactive glucose and is used to study glucose metabolism in living cells. Nbd-DG has minimal effects on glucose metabolism and does not interfere with normal cellular functions. It has several advantages over radioactive glucose, including its safety and stability. However, it also has some limitations, including its cost and inability to be used in vivo. There are several future directions for the use of Nbd-DG in scientific research, including the study of glucose metabolism in cancer cells and the development of new fluorescent glucose analogs.

Synthesis Methods

The synthesis of Nbd-DG involves the reaction of 2-deoxy-D-glucose with 7-nitrobenz-2-oxa-1,3-diazole-4-yl chloride in the presence of a base. The reaction results in the formation of Nbd-DG, which is a yellow crystalline powder. The purity of the compound can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Nbd-DG is used in various scientific research applications, including the study of glucose metabolism, glucose transport, and glucose uptake in living cells. It is also used to study the effects of insulin and other hormones on glucose metabolism. Nbd-DG has been used in studies related to cancer, diabetes, and obesity.

properties

CAS RN

155581-64-9

Product Name

Nbd-DG

Molecular Formula

C33H52N4O8

Molecular Weight

632.8 g/mol

IUPAC Name

[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C33H52N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(39)43-26-27(25-38)44-31(40)21-18-16-19-24-34-28-22-23-29(37(41)42)33-32(28)35-45-36-33/h9-10,22-23,27,34,38H,2-8,11-21,24-26H2,1H3/b10-9-

InChI Key

OLPXOHBIRITKMO-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

synonyms

1-oleoyl-2-(6-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)hexanoyl)glycerol
1-oleoyl-2-hexanoyl-NBD-glycerol
NBD-DG

Origin of Product

United States

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